
N1-(5-methylisoxazol-3-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-(5-methylisoxazol-3-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide” is a complex organic compound. Based on its name, it likely contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms of nitrogen and oxygen . It also seems to contain a morpholine ring, which is a six-membered ring with four carbon atoms and two heteroatoms of nitrogen and oxygen .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Isoxazoles, including compounds with structural similarities to the specified molecule, are synthesized through various methods, indicating a broad interest in their chemical properties and potential applications. For instance, Sarlo et al. (1966) describe the synthesis of N-methylisoxazolin-5-ones, showcasing methods that could be relevant for synthesizing structurally related compounds like N1-(5-methylisoxazol-3-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide. These methods emphasize the versatility of isoxazole derivatives in chemical synthesis, potentially applicable in developing new pharmaceuticals or materials (Sarlo, Fabbrini, & Renzi, 1966).
Biological Activities and Applications
The research interest in isoxazole derivatives extends to their biological activities. For example, isoxazolines and isoxazoles have been explored for their potential biological applications, including their roles in pharmacological studies. Bumagin et al. (2018) discuss the synthesis and application of isoxazole-related compounds in catalysis, indicating potential utility in biochemistry and pharmaceuticals. This suggests that compounds structurally related to this compound may find uses in drug synthesis and as bioactive molecules in medicinal chemistry (Bumagin, Kletskov, Petkevich, Kolesnik, Lyakhov, Ivashkevich, Baranovsky, Kurman, & Potkin, 2018).
Potential Antiviral and Cytostatic Activities
Kokosza, Balzarini, & Piotrowska (2013) explored the synthesis and biological evaluation of isoxazolidine nucleotide analogues, including studies on their antiviral and cytostatic effects. Although these compounds did not show significant antiviral activity at subtoxic concentrations, their investigation into cytostatic effects reveals a pathway for researching the biological activities of isoxazole derivatives. This points to the potential for this compound and similar compounds to be evaluated for their biological activities in future research (Kokosza, Balzarini, & Piotrowska, 2013).
Propiedades
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-14-12-17(22-27-14)21-19(25)18(24)20-8-5-9-23-10-11-26-16(13-23)15-6-3-2-4-7-15/h2-4,6-7,12,16H,5,8-11,13H2,1H3,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAKJCYPAPFEPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

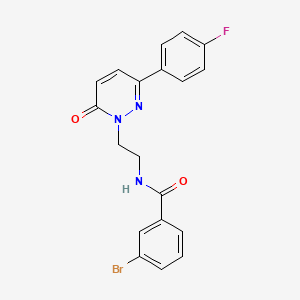
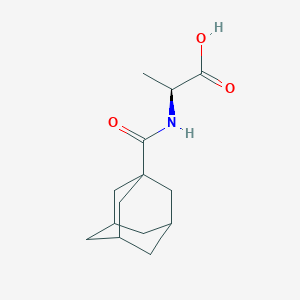
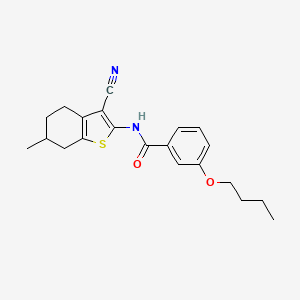
![4-(diethylamino)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2643319.png)

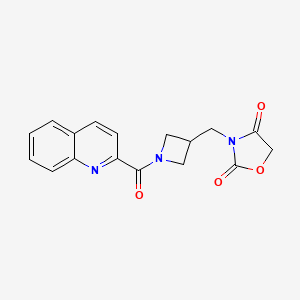
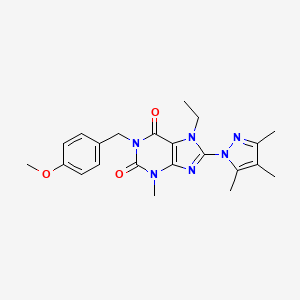
![N-(4-{[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]sulfamoyl}phenyl)acetamide](/img/structure/B2643327.png)
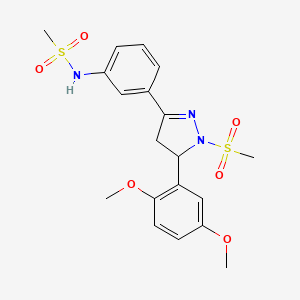
![[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(oxan-4-yl)methanone](/img/structure/B2643330.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiophene-2-carboxamide](/img/structure/B2643331.png)
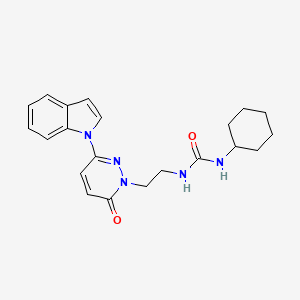
![benzo[c][1,2,5]thiadiazol-5-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2643335.png)
![N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-2-chloro-N-methylacetamide](/img/structure/B2643337.png)